6-Hydroxyadamantan-2-one
Overview
Description
6-Hydroxyadamantan-2-one is a synthetic compound that belongs to the class of adamantane derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its unique structure, which includes a hydroxyl group and a ketone group attached to an adamantane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyadamantan-2-one can be achieved through various methods. One common approach involves the hydroxylation of adamantanone using cytochrome P-450CAM, an enzyme from Pseudomonas putida . This method involves the use of camphor as a carbon and energy source, leading to the formation of this compound through a series of enzymatic reactions.
Another synthetic route involves the Ritter reaction of 4-hydroxyadamantan-2-one with acetonitrile in the presence of boron trifluoride-ether complex and trifluoroacetic acid . This reaction yields diastereoisomeric products, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of organic solvents such as hexane, chloroform, carbon tetrachloride, and toluene . The process includes steps like vapor phase extraction and gas liquid chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyadamantan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated and non-hydroxylated adamantane lactones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Cytochrome P-450CAM and camphor 1,2-monooxygenase are commonly used enzymes for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used to reduce the ketone group.
Substitution: Boron trifluoride-ether complex and trifluoroacetic acid are used in substitution reactions.
Major Products
Oxidation: 5-Hydroxyadamantan-2-one and 4-oxahomoadamantan-5-one.
Reduction: Various hydroxylated derivatives.
Substitution: Diastereoisomeric 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo[5.3.1 12,6.1 4,11]tridec-9-enes.
Scientific Research Applications
6-Hydroxyadamantan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxyadamantan-2-one involves its interaction with specific molecular targets and pathways. For instance, its cerebrovascular anti-ischemic activity is mediated through a GABA-ergic mechanism on cerebral vessels . The compound does not compete for rat-brain membrane GABA A-receptors, indicating a unique mode of action .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyadamantan-2-one: Known for its immunostimulatory properties.
4-Hydroxyadamantan-2-one: Used in the Ritter reaction to produce various derivatives.
Adamantanone: The parent compound used in the synthesis of hydroxylated derivatives.
Uniqueness
6-Hydroxyadamantan-2-one stands out due to its specific cerebrovascular anti-ischemic activity without causing hypotensive effects . This property differentiates it from other similar compounds like picamilon and Mexidol, which are known to lower arterial blood pressure .
Properties
IUPAC Name |
6-hydroxyadamantan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-9,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMGTAKCWHCTPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2O)CC1C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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